2,4-dimethyl-1H-imidazole-1-propanamine
Description
Properties
CAS No. |
2258-25-5 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(2,4-dimethylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-7-6-11(5-3-4-9)8(2)10-7/h6H,3-5,9H2,1-2H3 |
InChI Key |
RHSFCFQRXVEMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Aromatic substituents (e.g., triphenyl in A5) significantly increase molecular weight and steric bulk, which may reduce solubility but enhance binding to hydrophobic targets .
Substitution at N1 (as in the target compound) versus C5 (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) alters electronic distribution and hydrogen-bonding capacity .
2,4-Dimethyl-1H-imidazole-1-propanamine
While explicit synthesis details for this compound are absent in the evidence, analogous imidazole derivatives are typically prepared via:
- Condensation reactions between aldehydes, amines, and ketones under acidic or hydrothermal conditions (e.g., hydrothermal synthesis of imidazole-benzoic acid cocrystals in ).
- Multi-step functionalization, such as the use of 2-aminoimidazoline hydrobromides in nucleophilic substitutions (e.g., Example 5 in ).
Comparison with Analogous Syntheses:
- N,N-Dimethyl-2,4,5-triphenyl-1H-imidazol-1-amine (A5) : Synthesized via condensation of benzil, aldehydes, and ammonium acetate, followed by dimethylamine substitution .
- 5-(4-Fluorophenyl)-1H-imidazol-2-amine : Likely prepared via Suzuki coupling or direct fluorophenyl group introduction during ring closure .
Target Compound
Limited direct data are available, but structurally related compounds exhibit:
- Antimicrobial activity : Triphenylimidazole derivatives (e.g., A5) show efficacy against Gram-positive bacteria due to membrane disruption .
- Receptor modulation : Imidazole-amine derivatives often target histamine or serotonin receptors, as seen in tizanidine analogs (e.g., Tizanidine Related Compound B in ).
Preparation Methods
Nucleophilic Substitution via Microwave-Assisted Amination
A direct approach involves substituting a halogen atom at the N1 position of a preformed imidazole core with propanamine. This method mirrors the synthesis of N,N-dimethyl-1H-benzo[d]imidazol-2-amine, where microwave irradiation significantly enhances reaction efficiency .
Procedure :
-
Substrate Preparation : 1-Chloro-2,4-dimethylimidazole serves as the precursor.
-
Reaction Conditions :
-
Workup : Precipitation with water isolates the crude product, which is purified via recrystallization or chromatography.
Key Data :
Challenges :
-
Regioselectivity: Imidazole’s dual nitrogen sites necessitate careful control to avoid side reactions at the more nucleophilic N3 position .
-
Stability: Prolonged heating may degrade thermally sensitive intermediates .
Imidazole Ring Construction via Formaldimine-Oxime Cyclization
This method builds the imidazole core de novo, incorporating the propanamine chain during ring formation. Adapted from protocols for N(1)-bulky substituted imidazole 3-oxides , the strategy leverages cyclization between formaldimines and oximes.
Procedure :
-
Formaldimine Synthesis :
-
Cyclization :
-
N-Oxide Reduction :
Key Data :
Challenges :
-
N-Oxide Intermediate : Requires an additional reduction step, increasing synthetic complexity .
-
Steric Effects : Bulky substituents may hinder cyclization, necessitating excess reagents .
Alkylation of 2,4-Dimethylimidazole with Protected Propanamine
Introducing the propanamine chain via alkylation demands protection-deprotection strategies to mitigate regiochemical interference.
Procedure :
-
Protection :
-
Alkylation :
-
Deprotection :
Key Data :
Challenges :
-
Regioselectivity : Alkylation preferentially occurs at the more basic N3 position unless directing groups are employed .
-
Side Reactions : Competing over-alkylation may occur without stoichiometric control .
Reductive Amination of Imidazole-1-Propanal
A convergent route involves reductive amination of an aldehyde-functionalized imidazole.
Procedure :
-
Aldehyde Synthesis :
-
Reductive Amination :
Key Data :
Challenges :
-
Aldehyde Instability : Sensitivity to oxidation necessitates inert atmospheres .
-
Byproducts : Over-reduction to alcohols may occur without precise stoichiometry .
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, complexity, and practicality:
| Method | Yield (%) | Steps | Cost | Scalability |
|---|---|---|---|---|
| Microwave Amination | 85–90 | 1 | Low | High |
| Formaldimine-Oxime | 40–55* | 3 | Medium | Moderate |
| Alkylation | 65–78 | 3 | High | Low |
| Reductive Amination | 50–65 | 2 | Medium | Moderate |
*Post-reduction yield factored into total.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dimethyl-1H-imidazole-1-propanamine, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, functionalization, and purification. A representative route involves:
Cyclization : Reacting 2-methylprop-2-en-1-ol with imidazole precursors in ethyl acetate under reflux (16 h).
Tosylation : Using TsCl, DMAP, and DIPEA in CH₂Cl₂ (16 h, rt) to introduce protective groups.
Reduction : Treating intermediates with Zn in AcOH (0°C, 2 h) to yield the final amine .
- Key Considerations :
-
Monitor reaction progress via TLC or HPLC.
-
Optimize solvent polarity (e.g., dioxane/water mixtures) to enhance cyclization efficiency.
Step Reagents/Conditions Purpose Yield Optimization Tips Cyclization Ethyl acetate, reflux, 16 h Form imidazole core Use anhydrous solvents Tosylation TsCl, DMAP, DIPEA, CH₂Cl₂ Introduce sulfonyl group Control reaction temperature to avoid side products Reduction Zn, AcOH, 0°C Generate amine Maintain inert atmosphere (N₂/Ar)
Q. How do substituent positions (e.g., methyl groups) on the imidazole ring influence the compound’s reactivity and stability?
- Methodological Answer : Substituents affect electronic and steric properties:
- 2,4-Dimethyl groups : Increase steric hindrance, reducing nucleophilic attack at the N1 position. Methyl groups also donate electron density via hyperconjugation, stabilizing the imidazole ring .
- Experimental Validation : Compare reaction rates of substituted vs. unsubstituted imidazoles in alkylation reactions. Use DFT calculations to map electronic effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for 2,4-dimethyl-1H-imidazole-1-propanamine derivatives?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered methyl groups. Validate with PLATON/ADDSYM to check for missed symmetry .
- Data Validation : Cross-verify bond lengths/angles against Cambridge Structural Database (CSD) averages. Address twinning via TWINLAW in SHELXL .
Q. What computational strategies are effective for predicting the biological activity of 2,4-dimethyl-1H-imidazole-1-propanamine derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). For example, derivatives with thiazole-triazole moieties (e.g., compound 9c in ) showed strong binding to bacterial dihydrofolate reductase .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro MIC assays against S. aureus .
Q. How can reaction mechanisms for functionalizing 2,4-dimethyl-1H-imidazole-1-propanamine be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon migration during alkylation.
- Kinetic Studies : Monitor intermediate formation via stopped-flow NMR. For example, the rate-determining step in tosylation was identified as sulfonate ester formation .
- Data Table :
| Mechanism Step | Technique Used | Key Finding |
|---|---|---|
| Tosylation | ¹H NMR kinetics | Rate constant (k) = 2.3 × 10⁻³ s⁻¹ |
| Reduction | GC-MS | 95% conversion to amine at 0°C |
Specialized Methodological Considerations
Q. What strategies mitigate challenges in characterizing labile imidazole intermediates?
- Answer :
- Low-Temperature NMR : Acquire spectra at –40°C to stabilize reactive intermediates.
- In Situ IR : Track carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for oxime intermediates) during reactions .
Q. How to design a high-throughput screening (HTS) assay for derivatives targeting microbial pathogens?
- Answer :
- Assay Setup : Use 96-well plates with resazurin-based viability staining. Include positive (ciprofloxacin) and negative (DMSO) controls.
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Derivatives with <10 µM IC₅₀ against E. coli were prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
